

In-Depth Technical Guide to the Crystal Structure of α -NiSO₄·6H₂O

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: Nickel sulphate hydrate

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This technical guide provides a comprehensive analysis of the crystal structure of α -Nickel Sulfate Hexahydrate (α -NiSO₄·6H₂O), a compound of interest in various scientific fields. This document details the experimental protocols for its structural determination and presents key crystallographic data in a clear, tabular format.

Crystal Structure and Properties

α -NiSO₄·6H₂O crystallizes in the tetragonal system, belonging to the non-centrosymmetric space group P4₁2₁2.^{[1][2]} This chiral space group indicates that the crystal structure lacks a center of inversion. The crystal structure consists of [Ni(H₂O)₆]²⁺ octahedra and [SO₄]²⁻ tetrahedra linked by a network of hydrogen bonds.

Crystallographic Data

The unit cell parameters and other crystallographic data for α -NiSO₄·6H₂O have been determined through single-crystal X-ray diffraction and neutron diffraction studies. The data presented below is a compilation from various sources, providing a comprehensive overview of its structural parameters.

Parameter	Value (X-ray Diffraction) [1]	Value (Neutron Diffraction)
Crystal System	Tetragonal	Tetragonal
Space Group	P4 ₁ 2 ₁ 2	P4 ₁ 2 ₁ 2
a (Å)	6.784(2)	6.787(3)
c (Å)	18.285(12)	18.299(4)
Volume (Å ³)	841.4(4)	843.5
Z	4	4
Density (calculated) (g/cm ³)	2.075	-
Radiation	MoKα (λ = 0.71073 Å)	-
Temperature	Room Temperature	-
R-factor	-	0.082

Atomic Coordinates

The following table lists the atomic coordinates for the non-hydrogen atoms in the asymmetric unit of α-NiSO₄·6H₂O as determined by single-crystal X-ray diffraction.[\[1\]](#)

Atom	x	y	z
Ni1	0.4998(1)	0.4998(1)	0.2500
S1	0.0000	0.5000	0.4211(1)
O1	0.3541(6)	0.2974(6)	0.2500
O2	0.6459(6)	0.7026(6)	0.2500
O3	0.4998(5)	0.4998(5)	0.1583(3)
O4	0.4998(5)	0.4998(5)	0.3417(3)
O5	0.0000	0.5000	0.3491(4)
O6	0.1465(5)	0.6465(5)	0.4460(3)
O7	-0.1465(5)	0.3535(5)	0.4460(3)

Note: Hydrogen atom positions are best determined by neutron diffraction, but a complete set of coordinates from such a study was not available in the searched literature.

Selected Bond Lengths and Angles

The coordination geometry around the nickel and sulfur atoms is crucial for understanding the crystal packing. The following tables present selected interatomic distances and angles.^[1]

Bond Lengths (Å)

Bond	Length
Ni1–O1	2.049(4)
Ni1–O2	2.051(4)
Ni1–O3	2.062(2)
Ni1–O4	2.062(2)
S1–O5	1.469(5)
S1–O6	1.472(3)
S1–O7	1.472(3)

Bond Angles (°)

Angle	Value
O1–Ni1–O2	180.0(2)
O1–Ni1–O3	90.0(1)
O1–Ni1–O4	90.0(1)
O2–Ni1–O3	90.0(1)
O2–Ni1–O4	90.0(1)
O3–Ni1–O4	180.0(2)
O5–S1–O6	109.5(2)
O5–S1–O7	109.5(2)
O6–S1–O7	109.4(2)

Experimental Protocols

The structural analysis of α -NiSO₄·6H₂O involves several key experimental stages, from crystal growth to data analysis.

Crystal Growth

Single crystals of α -NiSO₄·6H₂O suitable for X-ray diffraction are typically grown from an aqueous solution using the slow evaporation method.^{[1][2]}

Protocol:

- Prepare a saturated aqueous solution of nickel sulfate at room temperature.
- Filter the solution to remove any impurities.
- Place the solution in a beaker covered with a perforated lid to allow for slow evaporation.
- Allow the solution to stand undisturbed at a constant temperature.
- Harvest well-formed single crystals after a period of several days to weeks.

Alternatively, crystals can be grown by the slow cooling of a saturated solution.^[3]

Single-Crystal X-ray Diffraction

This is the primary technique for determining the precise atomic arrangement in a crystal.

Protocol:

- **Crystal Mounting:** A suitable single crystal is selected and mounted on a goniometer head.
- **Data Collection:** The crystal is placed in an X-ray diffractometer. For the data presented, an ENRAF NONIUS CAD4 diffractometer with MoK α radiation ($\lambda = 0.71073 \text{ \AA}$) was used.^[1] Data is collected at room temperature. A series of diffraction images are recorded as the crystal is rotated.
- **Data Reduction:** The raw diffraction data is processed to correct for experimental factors and to obtain a list of reflection intensities and their corresponding Miller indices.
- **Structure Solution and Refinement:** The crystal structure is solved using direct methods and refined using a full-matrix least-squares method, typically with software such as the SHELXL program package.^[1] Non-hydrogen atoms are refined anisotropically.

Powder X-ray Diffraction and Rietveld Refinement

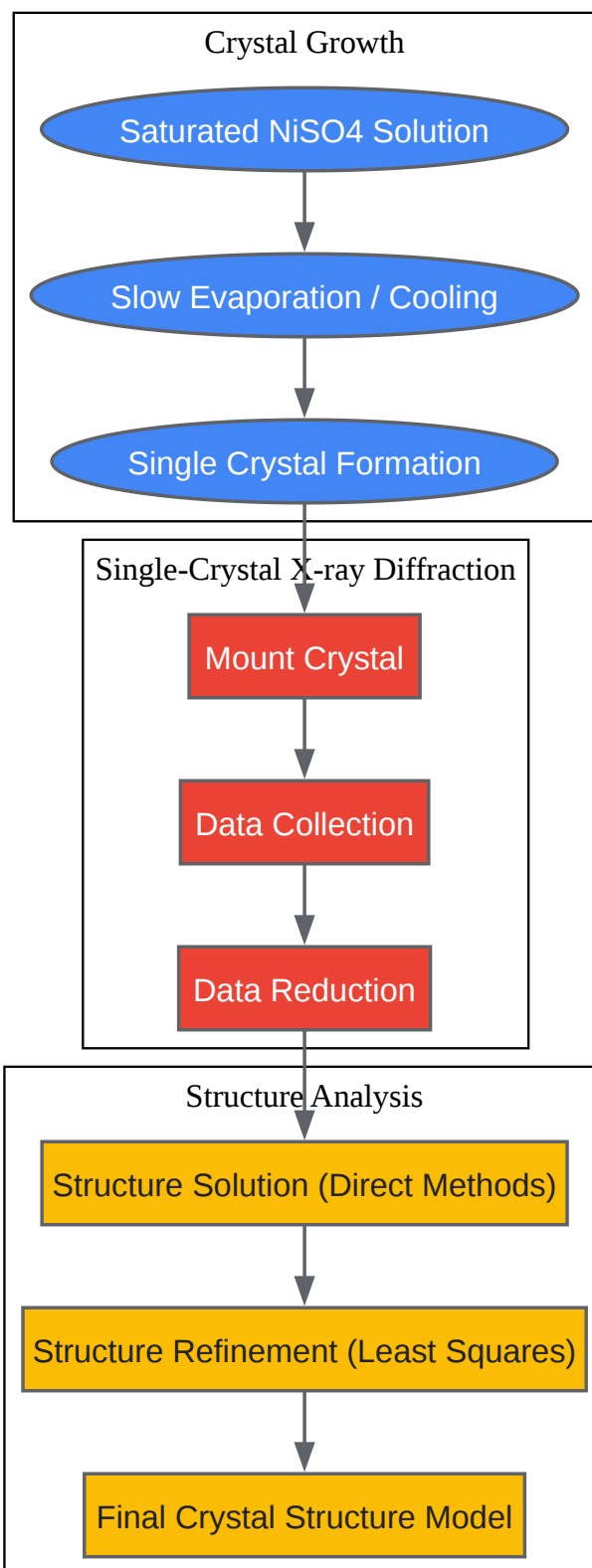
Powder X-ray diffraction (PXRD) is used to analyze the bulk crystalline material and can be used for structure refinement using the Rietveld method.^[4]^[5]

Protocol:

- **Sample Preparation:** The crystalline sample is finely ground to a powder to ensure random orientation of the crystallites.
- **Data Collection:** The powder is placed in a sample holder and analyzed using a powder diffractometer. A continuous scan of diffraction intensity versus 2θ angle is recorded.
- **Rietveld Refinement:** The experimental powder diffraction pattern is fitted to a calculated pattern based on a known structural model. The refinement process involves adjusting various parameters, including lattice parameters, atomic positions, and peak shape parameters, to minimize the difference between the observed and calculated patterns.

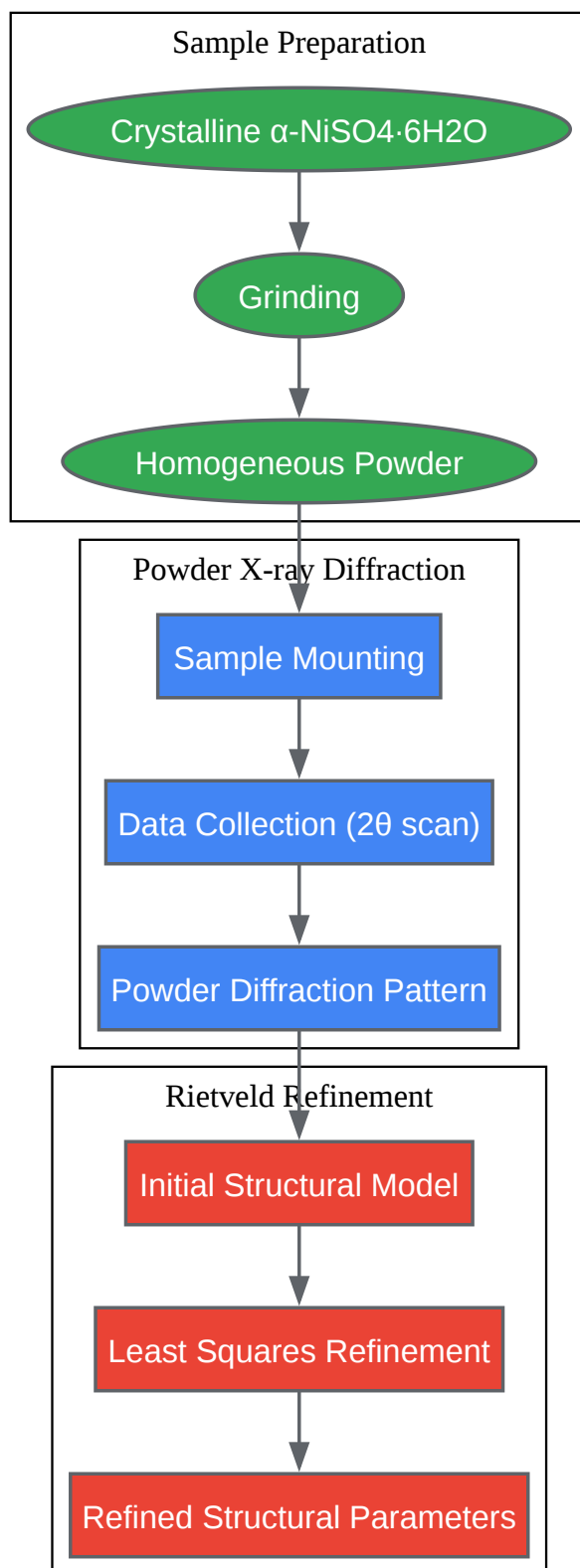
Visualizations

The following diagrams illustrate the experimental workflows for the crystal structure analysis of $\alpha\text{-NiSO}_4\cdot 6\text{H}_2\text{O}$.



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Workflow for Single-Crystal X-ray Diffraction Analysis.



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Workflow for Powder X-ray Diffraction and Rietveld Refinement.

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- To cite this document: BenchChem. [In-Depth Technical Guide to the Crystal Structure of α -NiSO₄·6H₂O]. BenchChem, [2025]. [Online PDF]. Available at: [\[https://www.benchchem.com/product/b1259748#crystal-structure-analysis-of-niso4-6h2o\]](https://www.benchchem.com/product/b1259748#crystal-structure-analysis-of-niso4-6h2o)

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